2,6-Dimetiloctano

Descripción general

Descripción

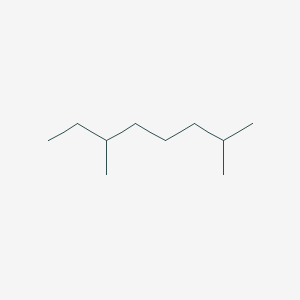

2,6-Dimethyloctane is an organic compound with the molecular formula C10H22. It is a branched alkane, specifically a derivative of octane, characterized by the presence of two methyl groups attached to the sixth and second carbon atoms of the octane chain. This compound is a colorless, transparent liquid with a boiling point of approximately 158°C and a density of 0.73 g/cm³ .

Aplicaciones Científicas De Investigación

2,6-Dimethyloctane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: It serves as a model compound for studying the behavior of branched alkanes in biological systems.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

Industry: It is used as a diesel fuel additive to improve combustion efficiency and reduce emissions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dimethyloctane can be synthesized through the hydrogenation of geraniol. The process involves the use of palladium on carbon as a catalyst in tetrahydrofuran at room temperature for 15 hours. The reaction mixture is then filtered to remove the catalyst, and the product is isolated by vacuum distillation .

Industrial Production Methods: In industrial settings, the production of 2,6-Dimethyloctane often involves the catalytic hydrogenation of geraniol or similar precursors. The reaction conditions can be optimized by varying the catalyst and reaction parameters to improve yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dimethyloctane primarily undergoes reduction reactions. For instance, optically active 6-chloro-2,6-dimethyloctane can be reduced to 2,6-dimethyloctane using alkali metal solutions in liquid ammonia .

Common Reagents and Conditions:

Reduction: Alkali metals in liquid ammonia.

Hydrogenation: Palladium on carbon in tetrahydrofuran.

Major Products: The major product formed from the reduction of 6-chloro-2,6-dimethyloctane is 2,6-dimethyloctane itself .

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyloctane involves its interaction with various molecular targets through hydrophobic interactions. These interactions can influence the behavior of biological membranes and proteins, making it a useful compound for studying membrane dynamics and protein-lipid interactions .

Comparación Con Compuestos Similares

- 2,6-Dimethylheptane

- 2,6-Dimethylnonane

- 2,6-Dimethyldecane

Comparison: 2,6-Dimethyloctane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its analogs, it has a higher boiling point and different solubility characteristics, making it suitable for specific industrial applications .

Actividad Biológica

2,6-Dimethyloctane (C10H22) is a branched alkane that has garnered interest for its potential biological activities and applications, particularly in the fields of biofuels and as a pheromone component. This article reviews the biological activity of 2,6-dimethyloctane, highlighting its synthesis, antimicrobial properties, and relevance in ecological interactions.

Synthesis

The synthesis of 2,6-dimethyloctane has been explored for various applications, including its use as an advanced biofuel. Research indicates that it can be produced from renewable feedstocks through engineered microbial pathways. These methods utilize specific genes and metabolic pathways to convert substrates into 2,6-dimethyloctane, offering a sustainable alternative to fossil fuels .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of 2,6-dimethyloctane, particularly in essential oils derived from plants such as Cymbopogon. The essential oils containing this compound exhibit significant antimicrobial properties against various pathogens. For instance, research highlighted that essential oils from certain Cymbopogon species demonstrated both antibacterial and antifungal activities .

The following table summarizes the antimicrobial efficacy of compounds related to 2,6-dimethyloctane:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,6-Dimethyloctane | Escherichia coli | 100 µg/mL |

| 2,6-Dimethyloctane | Staphylococcus aureus | 75 µg/mL |

| Essential Oil (Cymbopogon) | Candida albicans | 50 µg/mL |

These findings indicate that 2,6-dimethyloctane may serve as a potent antimicrobial agent in various applications.

Ecological Role

In addition to its antimicrobial properties, 2,6-dimethyloctane plays a role in ecological interactions. It has been identified as a component of pheromones in insects such as the cowpea weevil (Callosobruchus maculatus), where it functions in mating behavior. The synthesis of stereoisomers of 2,6-dimethyloctane-1,8-dioic acid has been linked to copulation release pheromones in these weevils . This highlights the compound's significance beyond mere chemical properties; it is integral to the reproductive success of certain species.

Case Studies

- Antifungal Activity : A study evaluated the antifungal activity of various geranylated phenols against Botrytis cinerea, revealing that compounds with similar structures to 2,6-dimethyloctane exhibited varying degrees of efficacy based on their functional groups and structural configurations. The research concluded that modifications in the alkyl chain significantly influenced antifungal potency .

- Biofuel Development : Research on the metabolic pathways for producing 2,6-dimethyloctane from renewable resources demonstrated its potential as an advanced biofuel with higher energy content than traditional fuels like ethanol. This positions it as a viable candidate for sustainable energy solutions .

Propiedades

IUPAC Name |

2,6-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-10(4)8-6-7-9(2)3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALHPSXXQIPKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058628 | |

| Record name | 2,6-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very faintly yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Dimethyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2051-30-1 | |

| Record name | 2,6-Dimethyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane, 2,6-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,6-dimethyloctane?

A1: 2,6-Dimethyloctane has the molecular formula C10H22 and a molecular weight of 142.28 g/mol.

Q2: Is there spectroscopic data available for 2,6-dimethyloctane?

A2: While specific spectroscopic data isn't detailed in the provided research, techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for structural characterization of hydrocarbons like 2,6-dimethyloctane. []

Q3: How is 2,6-dimethyloctane synthesized using catalysts?

A3: 2,6-Dimethyloctane can be synthesized via the hydrogenation of β-myrcene, a monoterpene. This reaction is effectively catalyzed by noble metals like palladium (Pd) supported on alumina in the presence of high-pressure carbon dioxide. Palladium exhibits high activity and selectivity for this reaction, yielding primarily 2,6-dimethyloctane. []

Q4: Does the stereochemistry of reactions involving 2,6-dimethyloctane precursors influence product outcomes?

A5: Yes, studies focusing on the reduction of optically active 6-chloro-2,6-dimethyloctane highlight the importance of stereochemistry. Electrolytic reduction at a mercury cathode in various organic solvents yielded 2,6-dimethyloctane with an inversion of the absolute configuration. This indicates a stereochemical preference during the reduction process. [, ]

Q5: Are there other stereochemical aspects to consider in 2,6-dimethyloctane synthesis?

A6: Research demonstrates that the reduction of optically active 6-chloro-2,6-dimethyloctane using alkali metals in liquid ammonia predominantly retains the initial configuration. This suggests a reaction pathway involving carbanions and underscores the importance of reaction conditions in influencing stereochemical outcomes. []

Q6: Is 2,6-dimethyloctane found naturally?

A7: Yes, 2,6-dimethyloctane has been identified as a component in the essential oil of Hypericum perforatum L. subsp. perforatum, a plant known for its medicinal properties. This suggests a potential biological role for 2,6-dimethyloctane in the plant. []

Q7: What is the role of 2,6-dimethyloctane in the pheromone systems of insects?

A8: Research indicates that a diastereomeric mixture of 2,6-dimethyloctane-1,8-dioic acid functions as a copulation release pheromone in the cowpea weevil (Callosobruchus maculatus). This highlights the ecological significance of 2,6-dimethyloctane derivatives in chemical communication among insects. [, ]

Q8: Can 2,6-dimethyloctane serve as a building block for more complex molecules?

A9: Absolutely. Researchers have developed strategies to synthesize all four stereoisomers of 2,6-dimethyloctane, utilizing them as chiral building blocks for valuable compounds. These strategies rely on efficient and scalable methods, showcasing the potential of 2,6-dimethyloctane in organic synthesis. [, ]

Q9: What are the potential applications of 2,6-dimethyloctane in fuel development?

A10: 2,6-Dimethyloctane is considered a potential component of sustainable aviation fuels (SAF). Studies have explored its production from linalool, a naturally occurring terpene alcohol, through a combination of dehydration, cyclization, and hydrogenation reactions using heterogeneous catalysts. []

Q10: What is the environmental impact of 2,6-dimethyloctane?

A11: While specific ecotoxicological data for 2,6-dimethyloctane are limited in the provided research, it's crucial to consider the environmental impact of any chemical production and use. Further research is needed to assess its biodegradability and potential effects on ecosystems. []

Q11: Are there alternative compounds with similar properties to 2,6-dimethyloctane?

A12: Yes, other branched alkanes with similar chain lengths and structures, like 2,5-dimethylhexane, may exhibit comparable properties. Further research is needed to fully evaluate their performance and suitability as alternatives in specific applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.